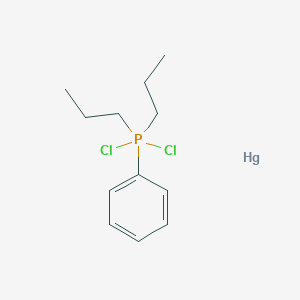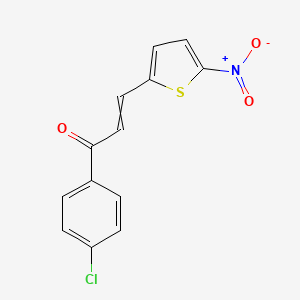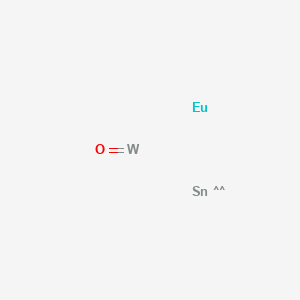
19-Chloro-8-methylnonadeca-6,9,12-triyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Chloro-8-methylnonadeca-6,9,12-triyne is a chemical compound with the molecular formula C20H29Cl It is characterized by the presence of a chlorine atom at the 19th position, a methyl group at the 8th position, and three triple bonds at the 6th, 9th, and 12th positions in a nonadecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 19-Chloro-8-methylnonadeca-6,9,12-triyne can be achieved through a series of organic reactions. One common method involves the use of alkyne coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon triple bonds. The reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkyne coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
19-Chloro-8-methylnonadeca-6,9,12-triyne can undergo various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, thiocyanates, or other substituted products.
科学研究应用
19-Chloro-8-methylnonadeca-6,9,12-triyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 19-Chloro-8-methylnonadeca-6,9,12-triyne involves its interaction with molecular targets such as enzymes or receptors. The compound’s triple bonds and chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application.
相似化合物的比较
Similar Compounds
19-Chlorononadeca-6,9,12-triyne: Similar structure but lacks the methyl group at the 8th position.
8-Methylnonadeca-6,9,12-triyne: Similar structure but lacks the chlorine atom at the 19th position.
Uniqueness
19-Chloro-8-methylnonadeca-6,9,12-triyne is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of structural features can lead to distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
61626-23-1 |
|---|---|
分子式 |
C20H29Cl |
分子量 |
304.9 g/mol |
IUPAC 名称 |
19-chloro-8-methylnonadeca-6,9,12-triyne |
InChI |
InChI=1S/C20H29Cl/c1-3-4-5-11-14-17-20(2)18-15-12-9-7-6-8-10-13-16-19-21/h20H,3-6,8,10-13,16,19H2,1-2H3 |
InChI 键 |
LOOLUXBVMNOSGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC#CC(C)C#CCC#CCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


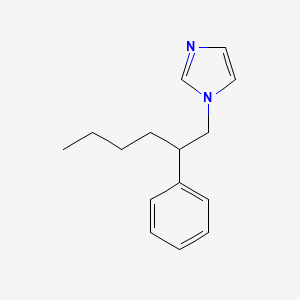
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)
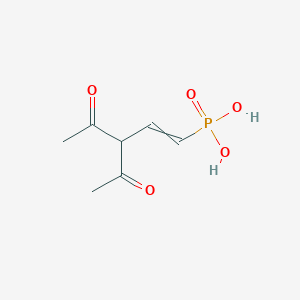
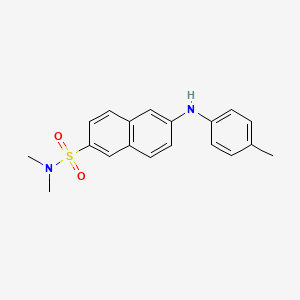
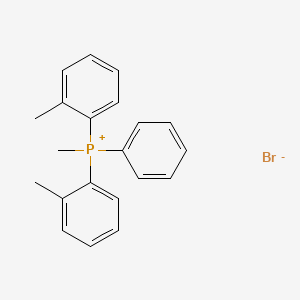
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)

